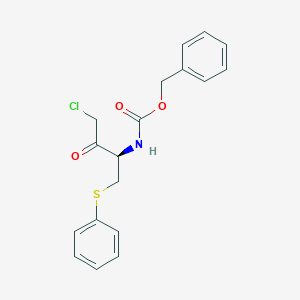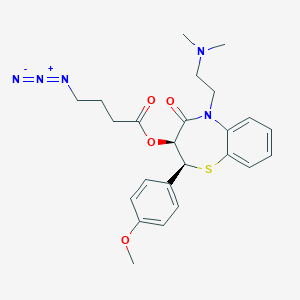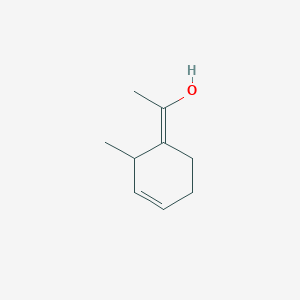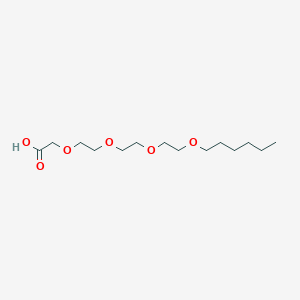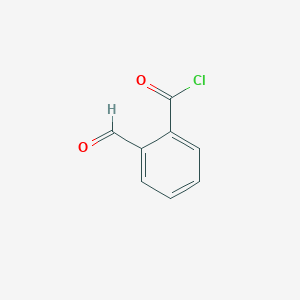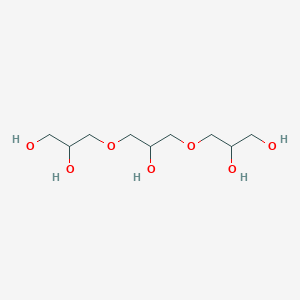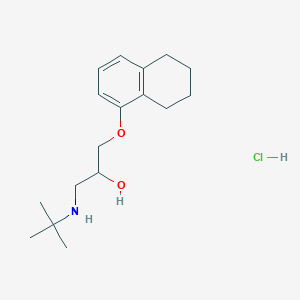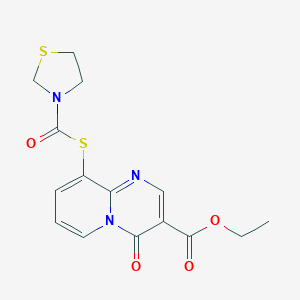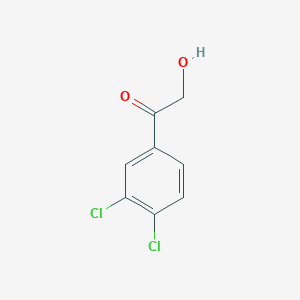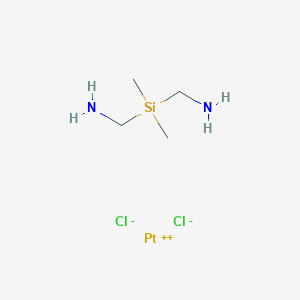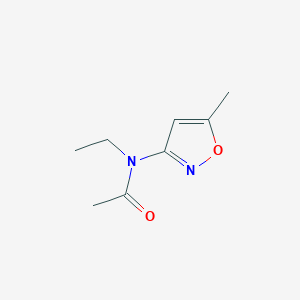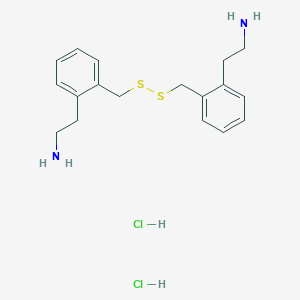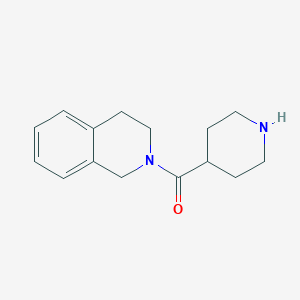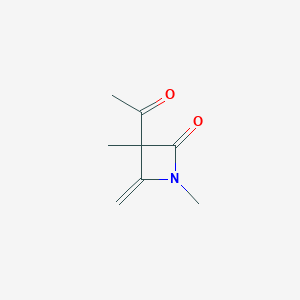
3-Acetyl-1,3-dimethyl-4-methylideneazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-1,3-dimethyl-4-methylideneazetidin-2-one is a chemical compound that is commonly used in scientific research. It is a member of the azetidinone family of compounds and is known for its ability to inhibit enzymes and modulate biological pathways.
Wirkmechanismus
The mechanism of action of 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one involves the inhibition of enzymes and modulation of biological pathways. It has been shown to act as a competitive inhibitor of histone deacetylases, which are involved in the regulation of gene expression. Additionally, 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one has been shown to modulate the activity of the Wnt signaling pathway by inhibiting the activity of glycogen synthase kinase 3 beta.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one are varied and depend on the specific enzyme or pathway being targeted. It has been shown to induce cell differentiation and inhibit cell proliferation in certain cancer cell lines. Additionally, 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one has been shown to modulate the immune response by inhibiting the activity of T cells and reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one in lab experiments is its ability to selectively target specific enzymes and pathways. This allows researchers to study the activity of these enzymes and pathways in a controlled manner. Additionally, 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one has been shown to have low toxicity and is well-tolerated in animal models.
One limitation of using 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in a controlled manner. Additionally, the synthesis of 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the study of 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one. One area of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, researchers are exploring the potential of 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one as a therapeutic agent for the treatment of cancer and other diseases. Finally, the development of new chemical probes based on 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one could lead to the discovery of new enzymes and pathways involved in biological processes.
Synthesemethoden
The synthesis of 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one involves the reaction of 3-acetylcyclohexanone with methylamine in the presence of an acid catalyst. The resulting product is then treated with acetic anhydride to form the final compound. This synthesis method has been optimized to produce high yields of pure 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-1,3-dimethyl-4-methylideneazetidin-2-one has a wide range of applications in scientific research. It is commonly used as a chemical probe to study the activity of enzymes and their role in biological pathways. It has been shown to inhibit the activity of several enzymes, including histone deacetylases, which are involved in gene expression and cell differentiation. Additionally, 3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one has been used to modulate the activity of the Wnt signaling pathway, which is involved in cell proliferation and differentiation.
Eigenschaften
CAS-Nummer |
118987-40-9 |
|---|---|
Produktname |
3-Acetyl-1,3-dimethyl-4-methylideneazetidin-2-one |
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
3-acetyl-1,3-dimethyl-4-methylideneazetidin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-5-8(3,6(2)10)7(11)9(5)4/h1H2,2-4H3 |
InChI-Schlüssel |
FNIWCJHIEQNMJQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(C(=C)N(C1=O)C)C |
Kanonische SMILES |
CC(=O)C1(C(=C)N(C1=O)C)C |
Synonyme |
2-Azetidinone, 3-acetyl-1,3-dimethyl-4-methylene- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



silyl](/img/structure/B55129.png)
